![molecular formula C27H38O3Si B13383285 3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a methylene group, and a tert-butyldiphenylsilyl ether
Méthodes De Préparation
The synthesis of 3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the tetrahydrofuran ring, followed by the introduction of the methylene group and the tert-butyldiphenylsilyl ether. Reaction conditions may vary, but common reagents include strong bases, protecting groups, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyldiphenylsilyl ether group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the tert-butyldiphenylsilyl ether group can influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol include other tetrahydrofuran derivatives and compounds with tert-butyldiphenylsilyl ether groups. These compounds may share similar reactivity patterns and applications but differ in their specific structures and properties. The uniqueness of this compound lies in its combination of functional groups, which can provide distinct advantages in certain synthetic and research applications.
Propriétés
Formule moléculaire |
C27H38O3Si |
|---|---|
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
3-[5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-3-methylideneoxolan-2-yl]propan-1-ol |
InChI |
InChI=1S/C27H38O3Si/c1-22-21-23(30-26(22)18-11-19-28)13-12-20-29-31(27(2,3)4,24-14-7-5-8-15-24)25-16-9-6-10-17-25/h5-10,14-17,23,26,28H,1,11-13,18-21H2,2-4H3 |
Clé InChI |
JXVLJWBTAZZVKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(=C)C(O3)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B13383208.png)
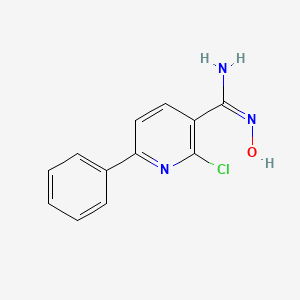

![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B13383234.png)
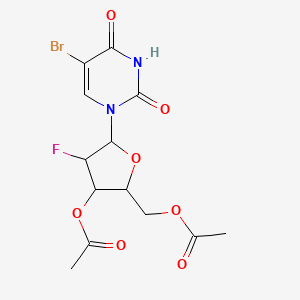

![{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)
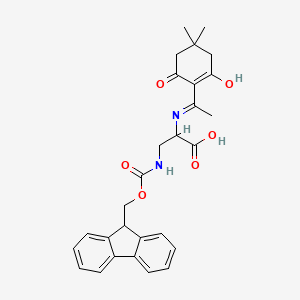
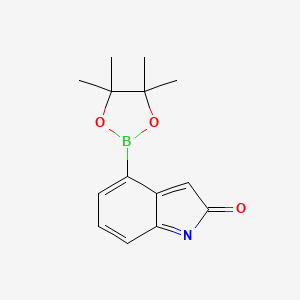

![N-[5-(1-benzylpyridin-1-ium-3-carbonyl)-6,7-dimethyl-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383268.png)
![[5-(Acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13383271.png)
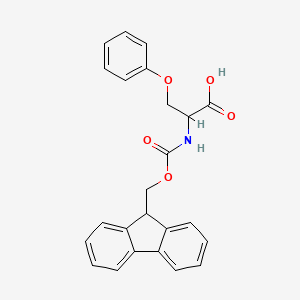
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)
